molecular formula C20H21NO4 B2603309 (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid CAS No. 1303993-81-8

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid

Cat. No.: B2603309
CAS No.: 1303993-81-8
M. Wt: 339.391
InChI Key: RUDHGDWNJABZLC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is a chiral compound widely used in organic synthesis, particularly in the preparation of peptides. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amine functionalities during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid typically involves the protection of the amino group of (S)-3-aminopentanoic acid with the Fmoc group. This is achieved through a reaction with 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can handle large quantities of reagents and solvents, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using a base such as piperidine.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HATU or EDCI.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: HATU or EDCI in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

    Substitution: Various nucleophiles under mild conditions.

Major Products

    Deprotection: (S)-3-aminopentanoic acid.

    Coupling: Peptides with extended chains.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is extensively used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino functionality during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
  • (1R,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid
  • (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid

Uniqueness

(S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-pentanoic acid is unique due to its specific chiral center and the presence of the Fmoc protecting group. This combination makes it particularly useful in peptide synthesis, where stereochemistry and protection of functional groups are crucial.

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-13(11-19(22)23)21-20(24)25-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUDHGDWNJABZLC-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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